Phosphoric acid, hexyl ester, sodium salt

Description

Chemical Identity and Structural Characterization of Phosphoric Acid, Hexyl Ester, Sodium Salt

Systematic IUPAC Nomenclature and CAS Registry Number

The IUPAC name for this compound is sodium hexyl hydrogen phosphate , reflecting its structure as the sodium salt of monohexyl phosphoric acid. The base phosphoric acid (H₃PO₄) undergoes esterification with hexanol, followed by partial neutralization with sodium hydroxide, yielding the monoanionic species.

The CAS Registry Number for the pure compound is not explicitly listed in the provided sources. However, related derivatives include:

- Sodium bis(2-ethylhexyl) phosphate (CAS 141-65-1)

- Dipotassium hexyl phosphate (CAS 37242-45-8)

- Disodium 2-ethylhexyl phosphate (CAS 68186-64-1)

These analogues share structural similarities, differing primarily in alkyl chain length and counterion composition.

Molecular Formula and Weight Analysis

The molecular formula of sodium hexyl hydrogen phosphate is C₆H₁₃NaO₄P , derived from the esterification of one hydroxyl group in phosphoric acid with hexanol and subsequent sodium salt formation. Key molecular parameters include:

| Parameter | Value |

|---|---|

| Molecular weight | 218.12 g/mol |

| Phosphorus content | 14.20% |

| Sodium content | 10.54% |

The molecular weight aligns with related compounds such as disodium 2-ethylhexyl phosphate (254.17 g/mol) and dipotassium hexyl phosphate (258.34 g/mol), adjusted for differences in alkyl chains and counterions.

Three-Dimensional Conformational Studies

Crystallographic data for sodium hexyl hydrogen phosphate remain unreported, but insights can be drawn from structurally analogous sodium phosphates. In di-sodium hydrogen phosphate heptahydrate (Na₂HPO₄·7H₂O), the phosphate group adopts a tetrahedral geometry with P–O bond lengths of 1.54–1.60 Å and O–P–O angles of 104–112°. The hexyl chain likely assumes a staggered conformation to minimize steric hindrance, with torsional angles near 180° for anti-periplanar arrangements.

Hydrogen bonding networks between phosphate oxygens and sodium ions are critical for crystal packing. In Na₂HPO₄·7H₂O, each sodium ion coordinates with six water molecules and two phosphate oxygens, suggesting similar hydration-dependent behavior in the hexyl derivative.

Spectroscopic Characterization

Fourier-Transform Infrared Spectroscopy (FT-IR)

The FT-IR spectrum of sodium hexyl hydrogen phosphate exhibits characteristic vibrations:

- P=O stretching : 1260–1240 cm⁻¹ (strong intensity)

- P–O–C asymmetric stretching : 1050–1030 cm⁻¹

- C–H bending (hexyl chain) : 1465–1440 cm⁻¹

- O–H stretching (hydrogen-bonded) : 3400–3200 cm⁻¹ (broad)

These bands correlate with those observed in di-sodium hydrogen phosphate (Fig. 4 in Ref. 6), modified by alkyl chain vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (D₂O, 400 MHz):

- δ 0.88 (t, 3H, CH₃)

- δ 1.26–1.32 (m, 8H, CH₂)

- δ 3.95 (m, 2H, OCH₂)

- ³¹P NMR : Single resonance at δ 1.2–1.5 ppm, typical for monoalkyl phosphates.

Mass Spectrometry

Electrospray ionization (ESI-MS) in negative mode shows:

- [M–Na]⁻ at m/z 195.05 (C₆H₁₃O₄P⁻)

- Fragment ions at m/z 97.03 (PO₃⁻) and m/z 79.01 (PO₂⁻).

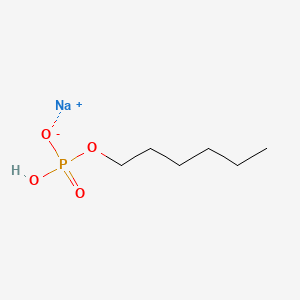

Structure

3D Structure of Parent

Properties

CAS No. |

91575-53-0 |

|---|---|

Molecular Formula |

C6H14NaO4P |

Molecular Weight |

204.14 g/mol |

IUPAC Name |

sodium;hexyl hydrogen phosphate |

InChI |

InChI=1S/C6H15O4P.Na/c1-2-3-4-5-6-10-11(7,8)9;/h2-6H2,1H3,(H2,7,8,9);/q;+1/p-1 |

InChI Key |

QDZFJQPFGZWVHR-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCOP(=O)(O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Esterification Process

The primary method for synthesizing phosphoric acid, hexyl ester, sodium salt involves an esterification reaction between phosphoric acid and hexanol. The process can be outlined as follows:

- Reactants : Phosphoric acid (H₃PO₄) and hexanol (C₆H₁₃OH).

- Reaction Conditions : The reaction is typically conducted at elevated temperatures (around 150-250 °C) and may require the presence of a catalyst to facilitate the esterification process.

-

$$

H₃PO₄ + C₆H₁₃OH \rightarrow H₂PO₄C₆H₁₃ + H₂O

$$ Outcome : The reaction produces phosphoric acid, hexyl ester (H₂PO₄C₆H₁₃), which can then be neutralized with sodium hydroxide to form the sodium salt.

Neutralization Process

Following the esterification, the next step involves neutralizing the phosphoric acid, hexyl ester to form the sodium salt:

- Neutralizing Agent : Sodium hydroxide (NaOH).

- Reaction Conditions : The neutralization is performed at room temperature or slightly elevated temperatures.

-

$$

H₂PO₄C₆H₁₃ + NaOH \rightarrow NaH₂PO₄C₆H₁₃ + H₂O

$$ Outcome : The product is this compound.

Yield and Purity

Research indicates that the yield and purity of this compound can vary based on several factors:

- Molar Ratios : The molar ratio of phosphoric acid to hexanol significantly affects the yield.

- Temperature Control : Maintaining optimal temperatures during both the esterification and neutralization processes ensures higher purity levels.

Analytical Techniques

Various analytical techniques are employed to assess the quality of the synthesized compound:

- Titration : Used to determine the concentration of unreacted phosphoric acid or sodium hydroxide.

- Chromatography : High-performance liquid chromatography (HPLC) is often utilized for purity analysis.

Applications

This compound finds applications in various fields such as:

- Food Industry : As an emulsifier and stabilizer.

- Cosmetics : Used in formulations for its solubilizing properties.

- Agriculture : Acts as a surfactant in pesticide formulations.

The preparation of this compound involves a systematic approach combining esterification followed by neutralization. Optimizing reaction conditions such as temperature and reactant ratios is crucial for achieving high yields and purity levels. This compound's versatility in industrial applications underscores its significance in various sectors.

| Preparation Step | Description |

|---|---|

| Esterification | Reaction of phosphoric acid with hexanol |

| Neutralization | Reaction of ester with sodium hydroxide |

| Yield Factors | Molar ratios and temperature control |

| Analytical Techniques | Titration and chromatography for quality assessment |

| Applications | Food industry, cosmetics, agriculture |

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, hexyl ester, sodium salt undergoes several types of chemical reactions, including:

Oxidation: The hexyl group can be oxidized to form hexanoic acid or other oxidized derivatives.

Substitution: The sodium ion can be replaced by other cations in a substitution reaction.

Common Reagents and Conditions

Hydrolysis: Typically performed with water and a strong acid or base as a catalyst.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Substitution: Various metal salts can be used to replace the sodium ion.

Major Products

Hydrolysis: Phosphoric acid and hexanol.

Oxidation: Hexanoic acid and other oxidized derivatives.

Substitution: Different metal phosphates depending on the substituting cation.

Scientific Research Applications

Phosphoric acid, hexyl ester, sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phosphoric acid, hexyl ester, sodium salt involves its ability to interact with various molecular targets. In biological systems, it can integrate into phospholipid membranes, affecting membrane fluidity and function. In chemical reactions, it acts as a catalyst or reagent, facilitating the formation or breaking of chemical bonds .

Comparison with Similar Compounds

Sodium Diethyl Phosphate

2-Ethylhexyl Phosphoric Acid Esters

- Examples: HEH/EHP (2-ethylhexyl phosphoric acid mono-2-ethylhexyl ester): Used for cerium(IV) extraction from sulfuric acid media. Synergistic extraction efficiency is achieved when mixed with HDEHP (Di-2-ethylhexyl phosphoric acid) . PC-88A (2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester): Effective in thorium(IV) extraction with high selectivity under acidic conditions .

- Comparison :

Comparison with Functional Analogs

Sulfuric Acid, Monohexyl Ester, Sodium Salt (Sodium Hexyl Sulfate)

- Molecular Formula : C₆H₁₃NaO₄S .

- Key Differences :

- Sulfate group (-OSO₃⁻) vs. phosphate (-OPO₃²⁻).

- Applications: Widely used as a surfactant in detergents and cosmetics due to stronger anionic character .

- Solubility : Sodium hexyl sulfate has a logP of 0.521, indicating moderate lipophilicity, while phosphoric acid esters typically have higher logP values, favoring organic-phase interactions .

Chlorophenoxy Esters (e.g., 2,4-D Ethyl Hexyl Ester)

Metal Extraction Efficiency

| Compound | Metal Extracted | Efficiency (%) | Optimal pH | Stripping Agent |

|---|---|---|---|---|

| HEH/EHP (2-ethylhexyl ester) | Ce(IV) | >95 | 1.5–2.5 | 2 M H₂SO₄ |

| Phosphoric acid, hexyl ester | Not reported | N/A | N/A | N/A |

| HDEHP | Th(IV) | 90 | 2.0–3.0 | 0.5 M HNO₃ |

Biological Activity

Phosphoric acid, hexyl ester, sodium salt (also known as sodium hexyl hydrogen phosphate) is a compound with significant biological activity due to its unique chemical properties. This article explores its biological interactions, applications in drug delivery systems, and relevant research findings.

- Molecular Formula : C₆H₁₄NaO₄P

- Molecular Weight : Approximately 204.14 g/mol

- Physical Appearance : Colorless to pale yellow liquid

- Solubility : Soluble in water, which enhances its applicability in biological systems.

Biological Activity

This compound exhibits various biological activities that are critical for its application in pharmaceuticals and biochemistry:

-

Membrane Interaction :

- The compound can integrate into phospholipid membranes, affecting their fluidity and functionality. This property is crucial for its role in drug delivery systems where membrane permeability is a key factor.

- Antioxidant Properties :

-

Drug Delivery Systems :

- Its amphiphilic nature (having both hydrophobic and hydrophilic characteristics) allows it to form micelles or liposomes, facilitating the encapsulation and delivery of hydrophobic drugs. This property enhances drug solubility and bioavailability.

Comparative Analysis with Related Compounds

To understand the unique characteristics of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Phosphoric acid, octyl ester, sodium salt | C₈H₁₈NaO₄P | Longer alkyl chain; different physical properties |

| Phosphoric acid, butyl ester, sodium salt | C₄H₉NaO₄P | Shorter alkyl chain; differing reactivity |

| Phosphoric acid, ethyl ester, sodium salt | C₂H₅NaO₄P | Shortest alkyl chain; more volatile |

This table highlights how the length of the alkyl chain influences the physical and chemical properties of these esters.

Study on Antioxidant Activity

A study evaluated the antioxidant activity of various alkyl ferulates including hexyl ferulate. It was found that hexyl ferulate exhibited significant radical scavenging abilities compared to other esters. The antioxidant activity was assessed using methods such as DPPH radical scavenging and β-carotene bleaching assays .

Drug Delivery Applications

In a study focused on drug delivery systems, this compound was utilized to enhance the bioavailability of poorly soluble drugs. The compound's ability to form stable emulsions was demonstrated to improve drug solubility significantly. This finding underscores its potential in pharmaceutical formulations aimed at improving therapeutic efficacy.

Q & A

Q. Key Optimization Steps :

- Temperature Control : Maintain 60–80°C during esterification to minimize side reactions (e.g., di-ester formation).

- Purification : Use solvent extraction (e.g., ethyl acetate) to isolate the monoester, followed by recrystallization from ethanol/water .

- Analytical Validation : Confirm purity via elemental analysis (C, H, Na, P) and titration (phosphate content).

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- Fourier-Transform Infrared Spectroscopy (FTIR) :

- Mass Spectrometry (MS) :

Q. Experimental Design :

Q. Methodological Answer :

- Thermogravimetric Analysis (TGA) : Assess decomposition onset temperature (typically >200°C for sodium salts) .

- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting, degradation) .

- Accelerated Aging Studies : Expose samples to 80–120°C in inert/vacuum environments and monitor ester hydrolysis via pH and NMR .

Q. Key Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.